1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine
Description
This compound features a piperazine core substituted at the 1-position with a 2-(1H-imidazol-1-yl)ethyl group and at the 4-position with a phenylsulfonyl moiety.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-imidazol-1-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-22(21,15-4-2-1-3-5-15)19-12-10-17(11-13-19)8-9-18-7-6-16-14-18/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJZOGXHEJGSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an imidazole derivative reacts with a piperazine derivative under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The phenylsulfonyl group may interact with proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Pharmacological Profiles
Physicochemical and Functional Differences
- Lipophilicity vs.
- Receptor Selectivity : Imidazole’s hydrogen-bonding capacity may direct the target compound toward histamine or sigma receptors, whereas GBR 12909’s diphenylmethoxy group favors DAT binding .
- Metabolic Stability : Sulfonyl groups resist esterase-mediated degradation, unlike carbamate or ester linkages in analogs like those in .
Key Research Findings and Contradictions
- Dopamine Transporter Affinity: While GBR 12909 and [125I]DEEP show high DAT affinity, the target compound’s imidazole-sulfonyl combination may shift selectivity toward sigma receptors, as seen with ligands like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(piperazin-1-yl)butanol () .
- Antifungal vs. Antiparasitic Activity : Imidazole-piperazine hybrids in prioritize chlorophenyl groups for antifungal action, whereas dichlorophenyl-carbamate analogs () target parasites, highlighting substituent-driven functional divergence .
Biological Activity
1-(2-(1H-imidazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a piperazine core substituted with an imidazole and a phenylsulfonyl group, which are critical for its biological activity.
Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the PI3Kδ pathway. PI3Kδ plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Inhibitors of this pathway have been shown to be effective in treating cancers and autoimmune diseases. The compound has demonstrated the ability to modulate PI3Kδ activity, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .
Carbonic Anhydrase Inhibition
Research indicates that similar sulfonyl piperazine derivatives exhibit inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoforms like hCA IX. These enzymes are involved in pH regulation and are often overexpressed in tumors. The inhibition of CAs can disrupt tumor growth and metastasis . The structure-activity relationship (SAR) studies revealed that modifications to the imidazole and sulfonyl groups significantly affect the inhibitory potency against these enzymes.
Table 1: Biological Activity Summary
| Biological Target | Activity Type | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| PI3Kδ | Inhibition | 5.0 | |
| hCA IX | Inhibition | >100 | |
| Tumor Cell Lines | Antiproliferative | 10.0 |
Case Study 1: Cancer Treatment
A study evaluating the efficacy of this compound in a mouse model of breast cancer showed significant tumor reduction when administered at doses targeting PI3Kδ inhibition. The results indicated a decrease in tumor volume by approximately 60% compared to control groups .
Case Study 2: Autoimmune Diseases
In another investigation, the compound was tested for its anti-inflammatory properties in models of autoimmune diseases. The results demonstrated a marked reduction in inflammatory markers and improved clinical scores in treated animals, suggesting potential for therapeutic use in conditions like rheumatoid arthritis .
Q & A
Q. Table 1: Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis |
| Solvent | Anhydrous DCM | Enhances solubility |
| Catalyst | Triethylamine (2 eq) | Neutralizes HCl |
| Reaction Time | 4–6 h | Completes substitution |
Q. Table 2: In Vitro Activity of Structural Analogs
| Compound | Antimicrobial (MIC, µg/mL) | Anti-inflammatory (IC₅₀, µM) |
|---|---|---|
| Parent derivative | 16 (S. aureus) | 10 (RAW264.7) |
| -CF₃ analog | 8 | 6 |
| -OCH₃ analog | 32 | >50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
